molecular formula C24H21N3O4S2 B2962578 N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-87-7

N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2962578
CAS No.: 1291862-87-7
M. Wt: 479.57
InChI Key: KCGRORPRFBSOHV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule investigated for its role as a kinase inhibitor. Its core structure is based on a 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold, which is known to mimic the adenine ring of ATP and compete for the ATP-binding site in various kinase proteins [https://pubmed.ncbi.nlm.nih.gov/25786182/]. The molecule is structurally characterized by a 2,5-dimethylphenyl group at the 3-position and a benzodioxole-methylacetamide side chain attached via a sulfanyl linkage. This specific design suggests potential for targeting kinases involved in proliferative diseases. Research applications for this compound are primarily in early-stage biochemical and cellular assays to elucidate signaling pathways and evaluate antitumor activity. It is intended for use in fundamental research to study kinase function and for screening in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-14-3-4-15(2)18(9-14)27-23(29)22-17(7-8-32-22)26-24(27)33-12-21(28)25-11-16-5-6-19-20(10-16)31-13-30-19/h3-10H,11-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGRORPRFBSOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDetails
Molecular FormulaC16H17N1O2S1
Molecular Weight255.32 g/mol
InChI KeyUBGQZBUHNZBOEM-UHFFFAOYSA-N

The compound features a benzodioxole moiety and a thienopyrimidine structure which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis and modulation of signaling pathways such as Wnt/β-catenin, which is crucial in cancer metastasis .
  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains, indicating its utility in treating infections .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, preventing their proliferation.
  • Reactive Oxygen Species (ROS) Induction : It induces ROS production leading to oxidative stress in cancer cells, which triggers apoptotic pathways .
  • Modulation of Signaling Pathways : The compound modulates key signaling pathways involved in cell survival and proliferation, particularly affecting the Wnt/β-catenin pathway .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Activity :
    • A study demonstrated that the compound significantly inhibited the growth of breast and ovarian cancer cells in vitro. The mechanism was linked to apoptosis induction via ROS generation and Wnt pathway modulation .
  • Antimicrobial Study :
    • Another research focused on the antimicrobial properties where the compound was tested against various bacterial strains. Results indicated effective inhibition of bacterial growth at certain concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

  • N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Structural Difference: Replaces the 2,5-dimethylphenyl group with a 4-methoxyphenyl moiety. This could influence interactions with hydrophobic enzyme pockets .
  • N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Structural Difference: Incorporates a 4-ethoxyphenyl group and a hexahydro-benzothienopyrimidine core. Impact: The ethoxy group extends the alkyl chain, increasing lipophilicity. The saturated hexahydro structure may reduce conformational flexibility, affecting target selectivity .

Core Heterocycle Modifications

  • Compound 11p (): Structural Difference: Replaces the thienopyrimidinone core with a benzo[e][1,4]diazepin-2-one system and introduces a pyrimido[4,5-d]pyrimidin-2-one moiety. Impact: The diazepinone core expands the molecule’s planar surface area, likely enhancing DNA intercalation or kinase inhibition. Additional methyl and pyridinyl groups may improve metabolic stability .

Stereochemical and Backbone Variations

  • Pharmacopeial Analogs ():
    • Examples : (R)- and (S)-configured acetamides with diphenylhexan backbones and tetrahydro-pyrimidinyl substituents.
    • Impact : Stereochemistry critically influences receptor binding. For instance, (S)-configurations in compounds may optimize hydrogen bonding with chiral enzyme active sites .

Physicochemical and Predictive Property Analysis

Table 1: Key Structural and Predicted Properties

Compound Core Structure Aromatic Substituent Molecular Formula Predicted LogP* Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 2,5-Dimethylphenyl C₂₅H₂₁N₃O₄S₂ ~3.8 High lipophilicity, moderate solubility
Analog Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl C₂₃H₁₉N₃O₅S₂ ~3.2 Enhanced solubility due to methoxy
Analog Hexahydrobenzothieno[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl C₂₇H₂₅N₃O₅S₂ ~4.5 Increased lipophilicity, rigid core
Compound 11p Benzo[e][1,4]diazepin-2-one Multiple heterocycles C₃₉H₄₂N₈O₄ ~5.1 Broad-spectrum kinase inhibition potential

*LogP values estimated using fragment-based methods (e.g., XGBoost models as in ).

Methodological Insights for Comparative Studies

  • ChemGPS-NP Virtual Screening ():
    This model enables multi-dimensional comparison of chemical space, surpassing traditional similarity-based approaches. Applied to the target compound, it could identify analogs with divergent scaffolds but conserved bioactivity profiles (e.g., ’s hexahydro core) .

  • GC-MS and HS-SPME Analysis (): These techniques are critical for profiling volatile byproducts or degradation products. For instance, the target compound’s stability under heat could be compared to and analogs to assess synthetic or storage feasibility .

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